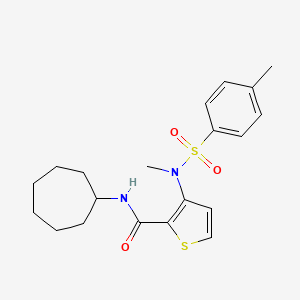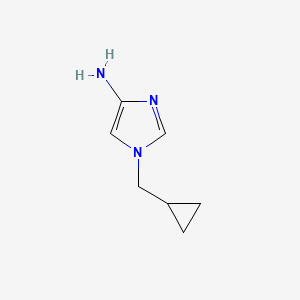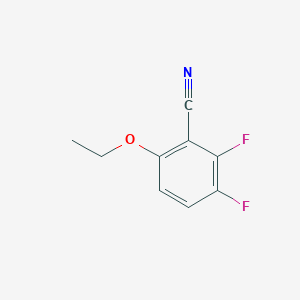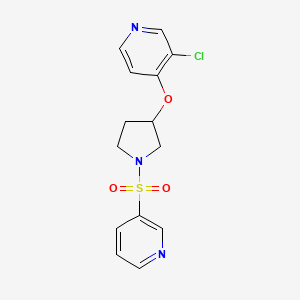
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of intermediate products that undergo further modifications to achieve the desired structure.
Step 1: : Formation of pyridazine core by cyclization reactions involving appropriate precursors.
Step 2: : Introduction of the ethyl group through an alkylation reaction.
Step 3: : Incorporation of the cinnolinone ring via a condensation reaction.
Step 4: : Final steps involve functional group modifications to introduce the oxo and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may be optimized for scale, with considerations for cost, yield, and purity. This often involves:
Optimized reaction conditions: : Use of catalysts, temperature control, and reaction times to maximize yield.
Purification processes: : Techniques like recrystallization, chromatography, or distillation to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo several chemical reactions, including:
Oxidation: : Conversion to higher oxidation states, typically facilitated by oxidizing agents.
Reduction: : Addition of hydrogen or electrons, usually with reducing agents.
Substitution: : Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: : Halogenation reagents or nucleophiles for specific group exchange.
Major Products
Oxidation products: : Corresponding carboxylic acids or alcohols.
Reduction products: : Alcohol derivatives or amines.
Substitution products: : Varied based on the substituent introduced.
Aplicaciones Científicas De Investigación
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has a range of applications in scientific research:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Potential biochemical applications due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Used in the development of new materials or chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to receptors, enzymes, or other macromolecules, resulting in alterations in cellular functions or signaling pathways.
Comparación Con Compuestos Similares
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can be compared to other compounds with similar structural motifs:
Similar Compounds: : Other dihydropyridazine derivatives, cinnolinone-containing molecules, and oxo-functionalized compounds.
Uniqueness: : The combination of pyridazine, cinnolinone, and oxo groups in a single molecule offers distinct chemical and biological properties, making it unique compared to other analogs.
There you have it—an in-depth look at this intricate compound. Fascinating stuff, right?
Propiedades
IUPAC Name |
6-oxo-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13-6-5-12(17-18-13)15(23)16-7-8-20-14(22)9-10-3-1-2-4-11(10)19-20/h5-6,9H,1-4,7-8H2,(H,16,23)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACDSJGWYPWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)



![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)
![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2893153.png)
![Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2893156.png)
![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)
![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)
![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-8-methylquinoline-3-carboxamide](/img/structure/B2893161.png)

